molecular formula C8H13N3O2 B1598476 5-(Diethylamino)uracil CAS No. 55476-36-3

5-(Diethylamino)uracil

Cat. No. B1598476
CAS RN: 55476-36-3
M. Wt: 183.21 g/mol
InChI Key: QJNAQOWKHVJJHZ-UHFFFAOYSA-N
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Description

5-(Diethylamino)uracil is a derivative of uracil, a pyrimidine nucleobase . It is a chemical compound with the molecular formula C4H5N3O2 . The exact properties and applications of this specific derivative are not widely documented in the literature.

Scientific Research Applications

Anticancer Activity

5-(Diethylamino)uracil derivatives have been explored for their potential anticancer activity. For example, certain derivatives like 5-diethylaminomethyl and nitrogen mustards of uracil and 2-thiouracil demonstrated cytotoxic activity in vitro and in vivo, showing promise as anticancer agents (Fabrissin et al., 1976).

Polymer Chemistry

In polymer chemistry, compounds such as 5-chloro-, bromo-, iodo-, N-ethylamino-, and N,N′-diethylamino-1-[(2′-dihydrogenphosphato)-ethyl]-uracil have been synthesized and coupled with poly(vinyl alcohol), indicating potential applications in material science and polymer research (Seita et al., 1973).

Oxidative DNA Damage Analysis

5-(Hydroxymethyl)uracil, an oxidative DNA damage product, has been quantified in DNA using GC-MS, indicating its utility in understanding DNA damage and repair mechanisms (Djuric et al., 1991).

Biological Activity and Drug Development

Uracil derivatives, including those substituted at the 5-position, have been studied for their wide array of biological activities, such as antiviral and anti-tumor properties. These studies also focus on improving the pharmacological properties like increased bioactivity, selectivity, and reduced toxicity (Pałasz & Cież, 2015).

Cytological Effects

Studies on cytological effects of 5-substituted uracil, such as 5-Amino Uracil, have shown that these compounds can induce chromosomal abnormalities, which may have implications in understanding mutagenesis and cytogenetics (Bhattacharya et al., 2017).

Viral Infection Treatment

Some 5-substituted uracil derivatives have shown activity against viral infections like herpes simplex virus, indicating their potential in antiviral therapy (Bobek et al., 1987).

Antiproliferative Agents

Research into thiazolidinone/uracil derivatives has shown promising results as antiproliferative agents targeting specific cancer pathways, highlighting their potential in cancer treatment (Alshammari et al., 2022).

Understanding Drug Toxicity

Studies on the role of uracil base excision repair in drug toxicity, particularly with drugs like 5-fluorouracil, provide insights into how these drugs interact with cellular mechanisms and their potential side effects (Seiple et al., 2006).

Spectroscopic Analysis

Recent studies have utilized quantum computational and spectroscopic methods to analyze uracil derivatives, offering insights into their molecular features and potential applications in treating human cancers (Kumar et al., 2023).

Analytical Applications

The electrochemical behavior of uracil derivatives like 5-fluorouracil has been studied, revealing potential analytical applications in detecting and quantifying these compounds in various samples (Bukkitgar & Shetti, 2016).

Antivirulence Compound

5-Fluorouracil, a uracil analog, has been shown to reduce virulence and biofilm formation in bacteria like Escherichia coli, suggesting its utility as an antivirulence compound (Attila et al., 2009).

properties

IUPAC Name

5-(diethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11(4-2)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNAQOWKHVJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392946
Record name 5-(Diethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)uracil

CAS RN

55476-36-3
Record name 5-(Diethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Benitez, LO Ross, L Goodman… - Journal of the American …, 1960 - ACS Publications
Two monofunctional alkylating agents, 5-(2-chloroethylamino)-uracil (V) and 5-[2-chloroethyl)-ethylamino]-uracil (VIII), were synthesized for comparison of effectiveness as antitumor …
Number of citations: 22 pubs.acs.org

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